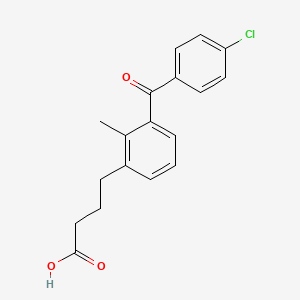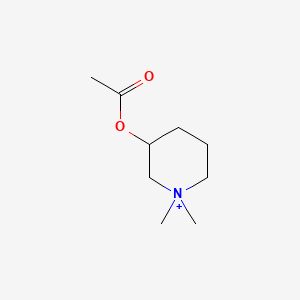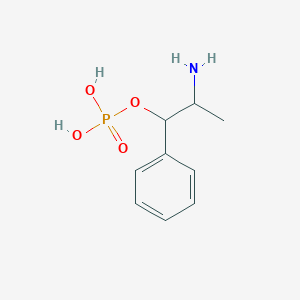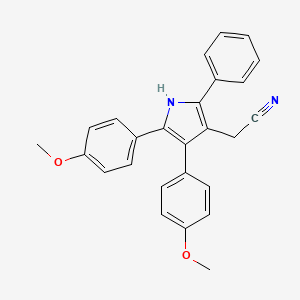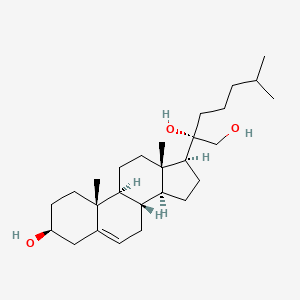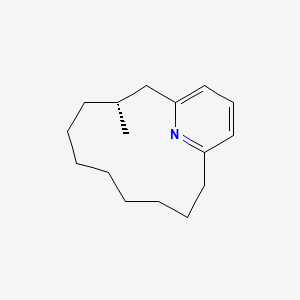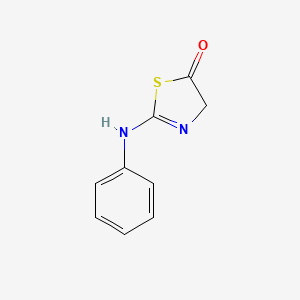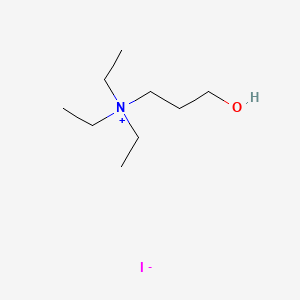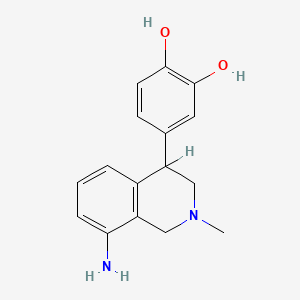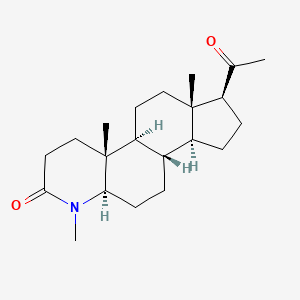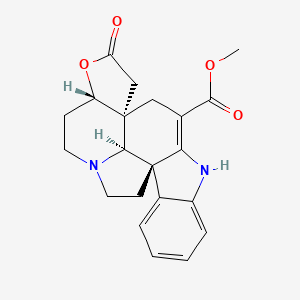
Apodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apodine is a member of carbazoles and a methyl ester.
Applications De Recherche Scientifique
Neuroprotection and Oxidative Stress Regulation
ApoD plays a crucial role in neuroprotection by mediating autocrine protection of astrocytes and controlling their reactivity level. This contributes to the maintenance of the functional integrity of dopaminergic systems under stress conditions such as those induced by paraquat. Studies have shown that ApoD is necessary for proper locomotor performance, modifies gene expression in response to stress, and helps in maintaining the functional status of the nigrostriatal system. Additionally, it is involved in regulating the oxidative stress (OS)-responsive JNK pathway in astrocytes, contributing to cell survival by avoiding lipid peroxidation and modulating the transcriptional response to OS (Bajo‐Grañeras et al., 2011).
ApoD also has a known function in the aging and degenerative brain, where it acts as a neuroprotective agent due to its antioxidant and anti-inflammatory activities. It binds to arachidonic acid and its derivatives, playing a central role in brain function, and acts as a catalyst in reducing peroxidized eicosanoids, thus attenuating lipid peroxidation in the brain. This function contributes to its potential as a therapeutic agent against various neuropathologies and possibly against aging (Dassati et al., 2014).
Role in Cellular Communication and Survival
Extracellular vesicles (EVs) secreted by astroglial cells carry ApoD to neurons, mediating neuronal survival under oxidative stress. This process underlines the importance of ApoD in glia-to-neuron communication, offering insights into its neuroprotective role and its potential in treating neurodegenerative diseases by utilizing ApoD-loaded exosomes that can cross the blood-brain barrier (Pascua-Maestro et al., 2019).
Propriétés
Numéro CAS |
57932-86-2 |
|---|---|
Nom du produit |
Apodine |
Formule moléculaire |
C21H22N2O4 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
methyl (1R,12R,16S,22R)-14-oxo-15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-26-18(25)12-10-20-11-16(24)27-15(20)6-8-23-9-7-21(19(20)23)13-4-2-3-5-14(13)22-17(12)21/h2-5,15,19,22H,6-11H2,1H3/t15-,19-,20-,21-/m0/s1 |
Clé InChI |
SXLKMYFJLWDXFU-ZEWNOJEFSA-N |
SMILES isomérique |
COC(=O)C1=C2[C@]3(CCN4[C@H]3[C@@]5(C1)CC(=O)O[C@H]5CC4)C6=CC=CC=C6N2 |
SMILES |
COC(=O)C1=C2C3(CCN4C3C5(C1)CC(=O)OC5CC4)C6=CC=CC=C6N2 |
SMILES canonique |
COC(=O)C1=C2C3(CCN4C3C5(C1)CC(=O)OC5CC4)C6=CC=CC=C6N2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)
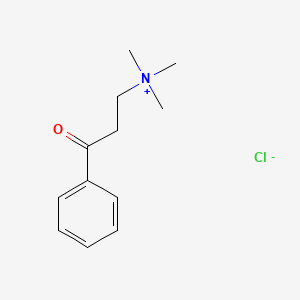
![N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide](/img/structure/B1213003.png)
![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)
